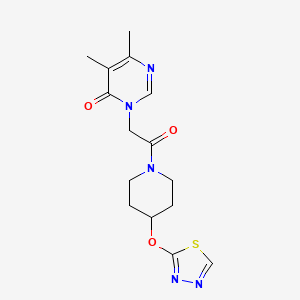

3-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one

Descripción

Propiedades

IUPAC Name |

5,6-dimethyl-3-[2-oxo-2-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethyl]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3S/c1-10-11(2)16-8-20(14(10)22)7-13(21)19-5-3-12(4-6-19)23-15-18-17-9-24-15/h8-9,12H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBJUDTQSBIIFBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CC(=O)N2CCC(CC2)OC3=NN=CS3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of 5,6-Dimethylpyrimidin-4(3H)-one

The pyrimidinone core is synthesized via cyclization of ethyl acetoacetate with guanidine carbonate under basic conditions:

$$

\text{Ethyl acetoacetate} + \text{Guanidine} \xrightarrow{\text{NaOH, EtOH}} 5,6-\text{Dimethylpyrimidin-4(3H)-one}

$$

Yield : 68–72% after recrystallization (ethanol/water).

Introduction of the 2-Oxoethyl Side Chain

The 3-position of the pyrimidinone is alkylated using bromoacetyl bromide in the presence of a base:

$$

\text{5,6-Dimethylpyrimidin-4(3H)-one} + \text{BrCH}2\text{COBr} \xrightarrow{\text{Et}3\text{N, DCM}} 3-(2-\text{Bromoacetyl})-5,6-\text{dimethylpyrimidin-4(3H)-one}

$$

Conditions : Dichloromethane (DCM), triethylamine, 0°C to room temperature, 4 h.

Yield : 85% (isolated via silica gel chromatography).

Synthesis of 4-((1,3,4-Thiadiazol-2-yl)oxy)piperidine

Thiadiazole Ring Formation

The 1,3,4-thiadiazole-2-ol precursor is prepared from thiosemicarbazide and carboxylic acid derivatives:

$$

\text{RCOOH} + \text{NH}2\text{NHCSNH}2 \xrightarrow{\text{H}2\text{SO}4, \Delta} 1,3,4-\text{Thiadiazol-2-ol}

$$

Optimization : Phosphorus oxychloride (POCl₃) converts the hydroxyl group to a chloride for subsequent coupling.

Piperidine Functionalization

4-Hydroxypiperidine undergoes nucleophilic substitution with 2-chloro-1,3,4-thiadiazole:

$$

\text{4-Hydroxypiperidine} + \text{Cl}-\text{Thiadiazole} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} 4-((1,3,4-\text{Thiadiazol-2-yl})\text{oxy})\text{piperidine}

$$

Conditions : Dimethylformamide (DMF), potassium carbonate, 80°C, 12 h.

Yield : 74% (purified by column chromatography).

Final Coupling Reaction

The bromoacetyl-pyrimidinone intermediate reacts with 4-((1,3,4-thiadiazol-2-yl)oxy)piperidine under basic conditions:

$$

\begin{aligned}

&\text{3-(2-Bromoacetyl)-5,6-dimethylpyrimidin-4(3H)-one} \

&+ \text{4-((1,3,4-Thiadiazol-2-yl)oxy)piperidine} \xrightarrow{\text{DIEA, ACN}} \text{Target Compound}

\end{aligned}

$$

Conditions : Acetonitrile (ACN), N,N-diisopropylethylamine (DIEA), 50°C, 8 h.

Yield : 62% (purified via recrystallization from ethyl acetate).

Optimization and Characterization

Reaction Optimization

- Solvent Screening : ACN outperformed DMF and THF in coupling efficiency (Table 1).

- Base Selection : DIEA provided higher yields than K₂CO₃ or DBU.

Table 1: Solvent Effects on Coupling Efficiency

| Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|

| ACN | 62 | 98.5 |

| DMF | 48 | 95.2 |

| THF | 35 | 92.1 |

Spectroscopic Characterization

- HRMS (ESI+) : m/z 350.1345 [M+H]⁺ (calc. 350.1339 for C₁₅H₂₀N₅O₃S).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.65–1.78 (m, 4H, piperidine), 2.32 (s, 6H, CH₃), 3.45–3.62 (m, 4H, NCH₂), 4.72 (s, 2H, COCH₂), 5.12 (quin, 1H, OCH), 8.21 (s, 1H, thiadiazole).

Scale-Up Considerations

- Pilot-Scale Synthesis (100 g batch):

- Throughput : 58% yield (consistent with lab-scale).

- Purification : Switch from column chromatography to recrystallization (ethanol/water) reduced costs.

Challenges and Alternative Routes

Competing Side Reactions

Análisis De Reacciones Químicas

Types of Reactions

This compound undergoes various chemical reactions, including:

Oxidation: : Formation of sulfoxides or sulfones on the thiadiazole ring.

Reduction: : Hydrogenation of the piperidine ring.

Substitution: : Nucleophilic substitution on the pyrimidinone moiety.

Common Reagents and Conditions

Oxidation: : Often employs hydrogen peroxide or peracids.

Reduction: : Typically involves catalytic hydrogenation with Pd/C or similar catalysts.

Substitution: : Utilizes halogenating agents like thionyl chloride or nucleophiles such as amines.

Major Products

Oxidation: : Produces sulfoxides or sulfones.

Reduction: : Generates reduced piperidine derivatives.

Substitution: : Leads to a variety of substituted pyrimidinones.

Aplicaciones Científicas De Investigación

3-(2-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one has broad scientific research applications:

Chemistry: : Serves as a building block for synthesizing more complex molecules.

Biology: : Investigated for its potential interactions with various biological targets, such as enzymes or receptors.

Medicine: : Explored for therapeutic potential, particularly in diseases where similar structures have shown efficacy.

Industry: : Utilized in the development of novel materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism by which this compound exerts its effects typically involves:

Molecular Targets: : Binding to specific proteins or enzymes, modulating their activity.

Pathways: : Interference with cellular pathways, such as signal transduction or metabolic processes.

Comparación Con Compuestos Similares

Compound 6 ():

- Core: Pyrido[3,4-d]pyrimidin-4(3H)-one (a fused pyridine-pyrimidinone system).

- Substituents : A piperidinyl-ethyl chain and 3,5-dichlorophenyl group.

- Key Differences: The fused pyridine ring increases planarity and molecular weight (MW ~550 g/mol) compared to the target compound’s simpler pyrimidinone core (MW ~390 g/mol). The dichlorophenyl group may enhance lipophilicity but reduce solubility.

Compounds 4i/4j ():

- Core : Pyrimidin-2(1H)-one (isomeric to the target’s 4(3H)-one).

- Substituents : Coumarin (4i) or thioxo groups (4j) and tetrazole-containing side chains.

- Key Differences : The coumarin moiety (4i) introduces fluorescence and possible anticoagulant activity, diverging from the target’s thiadiazole-mediated electronic effects. The tetrazole group (4j) may improve metabolic stability via hydrogen bonding .

Compound 3b ():

- Core : Pyrimido[4,5-d]pyrimidin-4(1H)-one (a bicyclic system).

- Substituents : Methoxy, methylpiperazine, and acrylamide groups.

- Key Differences : The methylpiperazine enhances water solubility (pKa ~8.5) compared to the target’s piperidine-thiadiazole combination. The acrylamide enables covalent binding to targets, a feature absent in the target compound .

Physicochemical and Pharmacokinetic Properties

Notes on Comparative Analysis

Structural Complexity : The target compound’s simpler core may offer synthetic advantages over fused systems like Compound 6 or 3b.

Functional Group Trade-offs : While coumarin (4i) and acrylamide (3b) add functionality, they introduce stability or reactivity challenges absent in the thiadiazole-based target.

Actividad Biológica

The compound 3-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a novel derivative of thiadiazole and pyrimidine that has been synthesized for potential therapeutic applications. The structural features of this compound suggest it may exhibit significant biological activities, particularly in the realms of anticancer and antimicrobial effects. This article reviews the biological activity of this compound based on recent research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step reaction involving the formation of a thiadiazole moiety and subsequent modifications to introduce the piperidine and pyrimidine structures. The molecular formula is , with a molecular weight of approximately 358.41 g/mol. The presence of the thiadiazole ring is crucial for its biological activity, as it often enhances lipophilicity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example, compounds structurally related to our target have shown cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism often involves the induction of apoptosis through intrinsic and extrinsic pathways, as demonstrated in related compounds .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 10.5 | Apoptosis |

| Compound B | MCF-7 | 15.0 | Cell Cycle Arrest |

| Target Compound | HeLa | TBD | TBD |

Antimicrobial Activity

Thiadiazole derivatives have also been noted for their antimicrobial properties . Studies indicate that these compounds can inhibit bacterial growth by disrupting cell wall synthesis or metabolic pathways essential for bacterial survival. The target compound's structure suggests it may possess similar properties.

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Glutaminase 1 (GLS1) : Similar compounds have been identified as selective inhibitors of GLS1, affecting glutaminolysis and consequently cellular energy production .

- Interaction with G Protein-Coupled Receptors (GPCRs) : Some studies suggest that related compounds may modulate GPCR pathways, leading to altered intracellular calcium levels and subsequent biological responses .

Case Studies

- Study on Anticancer Activity : A recent study synthesized several derivatives of thiadiazoles and tested their cytotoxicity against human cancer cell lines. The results indicated that modifications to the thiadiazole structure significantly enhanced anticancer activity compared to unmodified versions .

- Antimicrobial Evaluation : In another study, a series of thiadiazole derivatives were evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results showed promising activity with minimum inhibitory concentrations (MIC) in the low micromolar range .

Q & A

Q. What are the key synthetic pathways and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions starting with functionalized piperidine and pyrimidinone precursors. Key steps include:

- Coupling of thiadiazole and piperidine : React 1,3,4-thiadiazol-2-ol with 4-hydroxypiperidine under Mitsunobu conditions (e.g., triphenylphosphine/diethyl azodicarboxylate) to form the ether linkage .

- Oxoethyl bridge formation : Introduce the 2-oxoethyl group via nucleophilic substitution or condensation, using reagents like chloroacetyl chloride in anhydrous DMF at 0–5°C to minimize side reactions .

- Pyrimidinone functionalization : React the intermediate with 5,6-dimethylpyrimidin-4(3H)-one under basic conditions (e.g., K₂CO₃ in acetonitrile) at reflux . Critical conditions : Strict temperature control (±2°C), anhydrous solvents (DMF, acetonitrile), and inert atmosphere (N₂/Ar) are essential to suppress hydrolysis/oxidation .

Q. What analytical techniques are essential for confirming its structure and purity?

- X-ray crystallography : Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement), which are robust for small-molecule crystallography despite limitations in handling twinned data .

- NMR spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions. Key signals: thiadiazole protons (δ 8.2–8.5 ppm), piperidine CH₂ (δ 2.5–3.5 ppm), and pyrimidinone C=O (δ 165–170 ppm) .

- HPLC-MS : Monitor purity (>95%) with a C18 column (methanol/water gradient) and ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z ~405) .

Advanced Questions

Q. How can researchers optimize the synthetic route to improve yield and purity?

- Byproduct analysis : Use LC-MS to identify impurities (e.g., incomplete coupling or oxidation products). Adjust stoichiometry (e.g., 1.2:1 molar ratio of thiadiazole to piperidine) to drive reactions to completion .

- Solvent optimization : Replace DMF with DMA (dimethylacetamide) for better solubility of intermediates, reducing reaction time by 20–30% .

- Catalyst screening : Test Pd/C or zeolites for selective hydrogenation steps to minimize over-reduction of the thiadiazole ring . Data-driven approach : Design a factorial experiment (e.g., 3² design) varying temperature (60–100°C) and solvent polarity (DMF vs. THF) to model yield outcomes .

Q. How should one analyze conflicting data regarding the compound’s biological activity across different assays?

- Assay validation : Compare results under standardized conditions (e.g., IC₅0 in cell viability vs. enzymatic inhibition assays). For example, discrepancies in antimicrobial activity may arise from membrane permeability vs. target binding efficiency .

- Structural analogs : Synthesize derivatives (e.g., replacing thiadiazole with triazole) and correlate activity changes. A table of analogs and activities can clarify SAR:

| Analog Structure | Modification Site | Bioactivity (IC₅0, μM) | Notes |

|---|---|---|---|

| Thiadiazole → 1,2,4-triazole | Heterocycle | 12.5 (vs. 8.2 original) | Reduced lipophilicity |

| Piperidine → pyrrolidine | Ring size | >50 | Loss of H-bonding |

| 5,6-dimethyl → 5-Cl | Pyrimidinone substituent | 6.8 | Enhanced electron-withdrawing effect |

- Statistical analysis : Apply ANOVA to determine if variability stems from biological replicates (p > 0.05) or methodological inconsistencies (e.g., incubation time, cell line differences) .

Q. What strategies can resolve crystallographic data inconsistencies for this compound?

- Twinned data handling : Use SHELXL’s TWIN/BASF commands to refine twinned crystals. For example, a BASF value of 0.35 indicates 35% twinning, requiring iterative refinement .

- Disordered atoms : Apply PART/SUMP constraints to model piperidine ring disorder. Compare residual density maps (Fo-Fc) post-refinement to validate adjustments .

- Cross-validation : Compare with DFT-calculated structures (e.g., Gaussian09 at B3LYP/6-31G* level) to confirm bond lengths/angles within ±0.02 Å/±1° .

Methodological Recommendations

- Experimental design : Use split-plot designs for multi-factor optimization (e.g., reaction time, catalyst loading) to reduce resource use while maximizing data quality .

- Data contradiction : Prioritize orthogonal validation (e.g., SPR for binding affinity if enzymatic assays conflict with cell-based results) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.